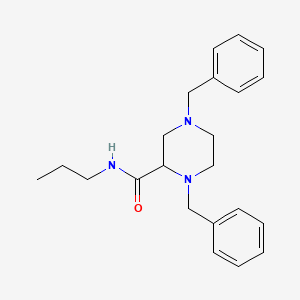
N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core with three benzyloxy groups and an aminophenyl substituent, making it a versatile molecule for chemical synthesis and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-tris(benzyloxy)benzoic acid and 2-aminophenylamine.
Amide Bond Formation: The carboxylic acid group of 3,4,5-tris(benzyloxy)benzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-aminophenylamine to form the desired amide bond.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated benzamides and other substituted derivatives.
科学研究应用
N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
作用机制
The mechanism of action of N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple benzyloxy groups enhances its binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
相似化合物的比较
Similar Compounds
N-(2-Aminophenyl)benzamide: Lacks the benzyloxy groups, resulting in different chemical properties and biological activities.
3,4,5-Tris(benzyloxy)benzoic acid: Contains the benzyloxy groups but lacks the aminophenyl substituent, leading to different reactivity and applications.
N-(2-Aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: Features an indole moiety, offering distinct biological activities.
Uniqueness
N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide is unique due to the combination of its benzamide core, aminophenyl group, and three benzyloxy substituents. This structural complexity provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.
属性
CAS 编号 |
651302-15-7 |
|---|---|
分子式 |
C34H30N2O4 |
分子量 |
530.6 g/mol |
IUPAC 名称 |
N-(2-aminophenyl)-3,4,5-tris(phenylmethoxy)benzamide |
InChI |
InChI=1S/C34H30N2O4/c35-29-18-10-11-19-30(29)36-34(37)28-20-31(38-22-25-12-4-1-5-13-25)33(40-24-27-16-8-3-9-17-27)32(21-28)39-23-26-14-6-2-7-15-26/h1-21H,22-24,35H2,(H,36,37) |
InChI 键 |
FIOKKVYPZCFDCZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)NC5=CC=CC=C5N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester](/img/structure/B12593561.png)
boranyl](/img/structure/B12593576.png)
![(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one](/img/structure/B12593582.png)


![3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline](/img/structure/B12593605.png)

![Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12593616.png)
![2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12593620.png)




